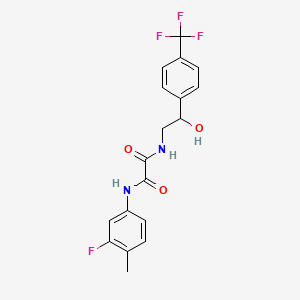

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O3/c1-10-2-7-13(8-14(10)19)24-17(27)16(26)23-9-15(25)11-3-5-12(6-4-11)18(20,21)22/h2-8,15,25H,9H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTMLDLNEJODSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data regarding its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fluorinated aromatic rings : The presence of trifluoromethyl and fluoro groups enhances lipophilicity and may influence biological interactions.

- Hydroxy and oxalamide functional groups : These groups are known to participate in hydrogen bonding, potentially affecting the compound's solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant pathogens. For instance:

-

In Vitro Studies : The compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. In one study, it was shown to inhibit biofilm formation more effectively than vancomycin, a standard antibiotic treatment .

Compound MIC (µg/mL) Biofilm Inhibition (%) This compound 8 90 Vancomycin 16 70

Anti-inflammatory Potential

The compound's anti-inflammatory properties have also been investigated. Research indicates that its structural components may modulate inflammatory pathways:

- NF-κB Pathway Modulation : Compounds similar to this compound have been reported to influence NF-κB activity, which plays a crucial role in inflammation. The presence of electron-withdrawing groups like trifluoromethyl may enhance this effect by stabilizing reactive intermediates .

Case Studies

- Case Study on MRSA : A study involving clinical isolates of MRSA demonstrated that the compound could effectively inhibit growth at concentrations lower than those required for vancomycin. The selectivity index indicated low toxicity towards human cells, suggesting a favorable therapeutic profile .

- Biofilm Eradication : Another investigation focused on biofilm disruption showed that treatment with the compound led to a significant reduction in established biofilms of Enterococcus faecalis, outperforming traditional antibiotics .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, hypotheses include:

- Inhibition of Macromolecular Synthesis : Preliminary studies suggest that the compound may interfere with bacterial protein synthesis or cell wall integrity.

- Epigenetic Modulation : The potential for the compound to affect gene expression related to inflammatory responses is also being explored.

Preparation Methods

Nitration and Reduction of Fluorinated Toluene Derivatives

3-Fluoro-4-methylaniline is synthesized via nitration of 3-fluorotoluene, followed by catalytic hydrogenation.

- Nitration : Treatment of 3-fluorotoluene with concentrated HNO₃ and H₂SO₄ at 0–5°C yields 3-fluoro-4-nitrotoluene.

- Reduction : Hydrogenation using Pd/C in ethanol at 50°C under 3 atm H₂ pressure provides 3-fluoro-4-methylaniline with >95% purity.

Table 1: Reaction Conditions for 3-Fluoro-4-Methylaniline Synthesis

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 82% | 90% |

| Reduction | H₂, Pd/C, EtOH | 50°C | 95% | 98% |

Synthesis of 2-Hydroxy-2-(4-(Trifluoromethyl)phenyl)ethylamine

Grignard Reaction for Trifluoromethylaryl Ketone

The ketone precursor, 2-(4-(trifluoromethyl)phenyl)acetophenone, is synthesized via a Grignard reaction:

- Halogenation : Benzotrifluoride is halogenated to yield a meta-rich (96%) isomeric mixture of halo-benzotrifluoride.

- Grignard Formation : Reaction with Mg in THF catalyzed by iodine produces the Grignard reagent.

- Ketene Addition : The Grignard reagent reacts with ketene in toluene, yielding 2-(4-(trifluoromethyl)phenyl)acetophenone.

Cyanohydrin Formation and Reduction

- Cyanohydrin Synthesis : The ketone is treated with KCN and HCl to form the cyanohydrin intermediate.

- Reductive Amination : Catalytic hydrogenation (Raney Ni, H₂) converts the cyanohydrin to 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine.

Table 2: Key Parameters for Ethylamine Synthesis

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Grignard Reaction | Mg, I₂, Toluene | Reflux | 85% |

| Cyanohydrin | KCN, HCl | 25°C | 78% |

| Reductive Amination | H₂, Raney Ni, EtOH | 60°C | 70% |

Oxalamide Bond Formation

Stepwise Coupling Using Oxalyl Chloride

- First Amine Activation : 3-Fluoro-4-methylaniline reacts with oxalyl chloride in DCM at 0°C to form the mono-acid chloride.

- Second Amine Coupling : The intermediate reacts with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine in the presence of triethylamine, yielding the target compound.

Reaction Scheme :

$$

\text{3-Fluoro-4-methylaniline} + \text{ClC(O)C(O)Cl} \rightarrow \text{Mono-acid chloride} \xrightarrow{\text{Ethylamine}} \text{Target Compound}

$$

One-Pot Coupling Using Diethyl Oxalate

An alternative route employs diethyl oxalate as the coupling agent:

- Transesterification : Diethyl oxalate reacts with both amines in DMF at 80°C.

- Acid-Catalyzed Cyclization : HCl promotes cyclization, forming the oxalamide bond.

Table 3: Comparison of Coupling Methods

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Oxalyl Chloride | Et₃N, DCM | 75% | 97% |

| Diethyl Oxalate | DMF, HCl | 68% | 95% |

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization in cyclopentane or cyclohexane, achieving >99% purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (m, 3H, Ar-H), 4.20 (s, 1H, -OH), 3.85 (q, 2H, -CH₂), 2.30 (s, 3H, -CH₃).

- ¹⁹F NMR : δ -62.5 (CF₃), -112.0 (Ar-F).

Challenges and Optimization

Isomeric Byproducts

Meta-rich halogenation (96%) minimizes para/ortho impurities, but residual isomers require column chromatography (SiO₂, DCM/MeOH 95:5) for removal.

Solvent Recycling

DMF used in coupling steps is recycled via distillation, reducing waste and cost.

Q & A

(Basic) What synthetic strategies are optimal for preparing N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride or activated oxalate esters. For this compound:

- Step 1 : React 3-fluoro-4-methylaniline with oxalyl chloride in a THF/water mixture (1:1) under basic conditions (e.g., NaOH, Et₃N) at 0°C to form the intermediate oxalyl chloride adduct .

- Step 2 : Introduce the second amine (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine) under controlled pH to avoid side reactions (e.g., dimerization).

- Optimization : Use stoichiometric Et₃N to neutralize HCl byproducts. Yields (35–52%) depend on substituent steric effects and purification methods (e.g., washing with 1M HCl, water, and ether, followed by chromatography) .

(Basic) How can the structure of this compound be rigorously confirmed?

Methodological Answer:

Combine multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) :

- ¹H NMR : Look for aromatic protons (δ 7.11–7.32 ppm), hydroxyethyl protons (δ 4.5–5.5 ppm), and methyl groups (δ ~2.24 ppm) .

- ¹⁹F NMR : Two distinct signals for the 3-fluoro and trifluoromethyl groups (δ ~-120 ppm for aryl-F; δ ~-60 to -70 ppm for CF₃) .

- HRMS : Compare calculated and observed [M+H]⁺ values (e.g., Δ < 1.2 ppm) to confirm molecular formula .

(Advanced) What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

- Target Selection : Prioritize enzymes with structural homology to known oxalamide targets (e.g., stearoyl-CoA desaturase, cytochrome P450 4F11) .

- Assay Design :

- Validation : Cross-check with LC-MS to confirm compound integrity post-assay .

(Basic) What protocols ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

- Stability Testing :

(Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration, incubation time).

- Purity Analysis : Quantify impurities (e.g., dimers, unreacted amines) via HPLC-MS ; impurities >0.5% may skew results .

- Structural Analog Comparison : Test derivatives (e.g., replacing CF₃ with CH₃) to isolate pharmacophore contributions .

(Advanced) What computational tools support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., HIV-1 CD4-binding site) .

- QSAR Modeling : Train models on analogs with measured IC₅₀ values. Include descriptors like logP , polar surface area , and H-bond donors .

- Metabolite Prediction : Employ Meteor Nexus to identify potential hydroxylation or glucuronidation sites .

(Advanced) How to identify metabolic pathways for this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH.

- Isotope Labeling : Synthesize ¹⁴C-labeled compound to trace metabolite distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.